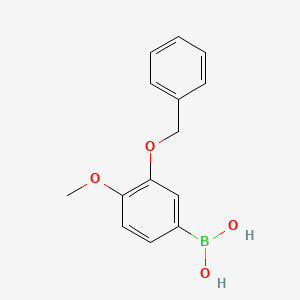

3-(Benzyloxy)-4-methoxyphenylboronic acid

Descripción general

Descripción

3-(Benzyloxy)-4-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and methoxy groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-methoxyphenylboronic acid typically involves the reaction of 3-(benzyloxy)-4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

Reagents: 3-(Benzyloxy)-4-methoxyphenyl magnesium bromide, trimethyl borate

Solvent: Anhydrous ether or tetrahydrofuran

Temperature: -78°C to room temperature

Workup: Acidic hydrolysis to yield the boronic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, forming biaryl compounds by reacting with aryl halides under palladium catalysis.

Mechanism

The reaction proceeds via:

-

Oxidative Addition : Palladium(0) catalyst (e.g., Pd(PPh₃)₄) reacts with aryl halide to form Pd(II) intermediate.

-

Transmetalation : The boronic acid transfers its aryl group to Pd(II).

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5–10 mol%) |

| Base | K₂CO₃ or NaOH |

| Solvent | DMF or THF |

| Temperature | 50–100°C |

Representative Reactions

-

Coupling with 4-fluorophenylboronic acid yields substituted biaryls (e.g., 3-(benzyloxy)-6-methyl-2-(4-fluorophenyl)-4H-pyran-4-one) with 84% yield .

-

Cross-coupling with 4-methoxyphenylboronic acid produces biaryl derivatives for pharmaceutical applications .

Yield Optimization

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 40 | 87 |

| Dichloromethane | 40 | 91 |

| Hexane | 60 | 68 |

Oxidation and Reduction Reactions

-

Oxidation : The boronic acid group converts to phenol using oxidizing agents like H₂O₂.

-

Reduction : The benzyloxy group reduces to phenol via LiAlH₄.

Comparative Analysis of Related Boronic Acids

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| 3-(Benzyloxy)-4-methoxyphenylboronic acid | Benzyloxy, methoxy | High Suzuki reactivity |

| 4-Methoxyphenylboronic acid | Methoxy | Moderate |

| 3-Methoxyphenylboronic acid | Methoxy | Lower |

This compound’s dual substitution pattern enhances reactivity in cross-coupling reactions compared to single-substituted analogs .

Recent Research Highlights

-

Catalytic Innovations : Chromium–salen complexes enhance yields in Suzuki reactions .

-

Regioselectivity : Palladium-catalyzed coupling with substituted ketones demonstrates high enantioselectivity (91% ee) .

For detailed experimental procedures and spectra, consult references .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

3-(Benzyloxy)-4-methoxyphenylboronic acid serves as a critical building block in organic synthesis, particularly in:

- Suzuki-Miyaura Coupling Reactions : This compound is frequently employed to form biaryl compounds through palladium-catalyzed cross-coupling reactions. The reaction proceeds under mild conditions, allowing for the introduction of various substituents on aromatic rings .

- Synthesis of Pharmaceutical Compounds : Its incorporation into drug molecules can modulate properties such as binding affinity and metabolic stability. Research has indicated its potential in developing drugs targeting cancer and neurodegenerative diseases .

2. Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Studies have demonstrated that derivatives of phenylboronic acids exhibit cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. This suggests that this compound may play a role in developing anticancer agents .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can be crucial for therapeutic strategies targeting these conditions .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

A study explored the cytotoxic effects of phenylboronic acid derivatives on various cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through the activation of specific cellular pathways .

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of boronic acids on acetylcholinesterase revealed that this compound could effectively inhibit this enzyme at nanomolar concentrations. This inhibition is particularly relevant for developing treatments for Alzheimer’s disease, where acetylcholinesterase inhibitors are commonly used .

Mecanismo De Acción

The mechanism of action of 3-(Benzyloxy)-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can interact with active site residues. The boronic acid group can also participate in various catalytic cycles, enhancing its utility in synthetic chemistry.

Comparación Con Compuestos Similares

- 3-Benzyloxybenzoic acid

- 4-Methoxyphenylboronic acid

- Phenylboronic acid

Comparison: 3-(Benzyloxy)-4-methoxyphenylboronic acid is unique due to the presence of both benzyloxy and methoxy substituents on the phenyl ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it offers additional functional groups that can participate in further chemical modifications, making it more versatile in synthetic applications.

Actividad Biológica

3-(Benzyloxy)-4-methoxyphenylboronic acid (CAS Number: 243990-54-7) is an arylboronic acid compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound consists of a phenyl ring substituted with a benzyloxy group and a methoxy group, along with a boronic acid functional group. This structure allows for versatile reactivity in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. It has been investigated as a potential building block for compounds targeting cancer cells, particularly those overexpressing P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These pumps are often implicated in multidrug resistance in cancer therapy, making the inhibition of their activity a crucial area of study .

- Mechanism of Action : The compound's mechanism involves disrupting tubulin assembly and inhibiting membrane efflux pumps, thereby enhancing the efficacy of chemotherapeutic agents against resistant cancer cells .

Neuroprotective Effects

In addition to its anticancer potential, studies have suggested that derivatives of this compound may also possess neuroprotective effects. Research on related phenylboronic acids has shown activity against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival and apoptosis .

Synthesis and Applications

This compound is synthesized primarily through cross-coupling reactions such as Suzuki-Miyaura coupling. This method allows for the efficient formation of complex organic molecules that can be further modified for enhanced biological activity .

Table: Synthetic Routes for this compound

| Synthesis Method | Description |

|---|---|

| Suzuki-Miyaura Coupling | Involves coupling aryl halides with boronic acids in the presence of a catalyst. |

| Negishi Cross-Coupling | Utilizes organozinc compounds to form carbon-carbon bonds with boronic acids. |

Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, particularly against breast cancer cells .

Study 2: Neuroprotective Activity

Another research article highlighted the potential neuroprotective effects of phenylboronic acids, including this compound. The study demonstrated that these compounds could inhibit neuronal apoptosis induced by oxidative stress, suggesting their utility in treating neurodegenerative disorders .

Propiedades

IUPAC Name |

(4-methoxy-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHSIZCQILKQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442176 | |

| Record name | 3-(BENZYLOXY)-4-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243990-54-7 | |

| Record name | B-[4-Methoxy-3-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243990-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(BENZYLOXY)-4-METHOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.